![molecular formula C18H18ClN3O2 B569792 4-氯-2-(7,7-二甲基-1-氧代-3,4,7,8-四氢-1H-环戊[4,5]吡咯并[1,2-a]哒嗪-2(6H)-基)烟酰醛 CAS No. 1434050-55-1](/img/structure/B569792.png)
4-氯-2-(7,7-二甲基-1-氧代-3,4,7,8-四氢-1H-环戊[4,5]吡咯并[1,2-a]哒嗪-2(6H)-基)烟酰醛
描述
4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde, also known as 4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde, is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.811. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和取代研究:一些研究探索了与所讨论化合物相关的哌嗪二酮和哒嗪酮的合成和取代反应。这些研究有助于了解类似化合物的化学性质和潜在应用 (吉村, 杉山, & 中村, 1973); (萨菲耶等,2011).
光物理性质:对类似吡咯并哒嗪化合物的二甲基衍生物的研究揭示了它们的光物理性质,特别是它们的激射特性,这可能对其在光子和电子应用中的使用产生影响 (彼得罗夫斯基等,2017).
抗癌活性:一项专注于与目标化合物密切相关的吡唑酮衍生物的合成和表征的研究显示出对人肿瘤乳腺癌细胞系具有显着的抗癌活性。这表明类似化合物在癌症研究和治疗中的潜在应用 (戈拉布, 埃尔加扎尔, & 阿尔赛德, 2014).
抗菌活性:已经合成并评估了与“4-氯-2-(7,7-二甲基-1-氧代-3,4,7,8-四氢-1H-环戊[4,5]吡咯并[1,2-a]哒嗪-2(6H)-基)烟酰醛”相关的化合物它们的抗菌特性。研究表明,某些衍生物表现出显着的抗菌特性,表明在开发新的抗菌剂方面具有潜在应用 (西拉卡尼扬等,2021).
属性
IUPAC Name |
4-chloro-2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-18(2)8-11-7-14-17(24)22(6-5-21(14)15(11)9-18)16-12(10-23)13(19)3-4-20-16/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWFXNWHHJGUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)N3CCN(C(=O)C3=C2)C4=NC=CC(=C4C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
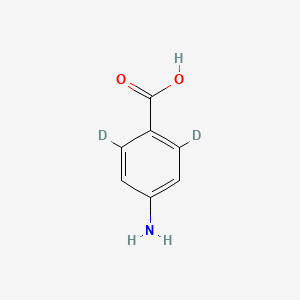

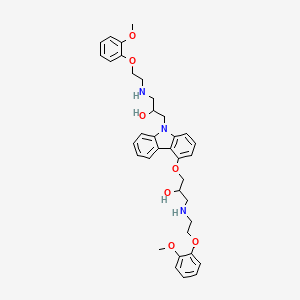
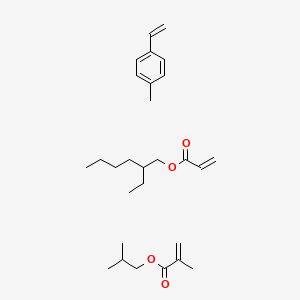
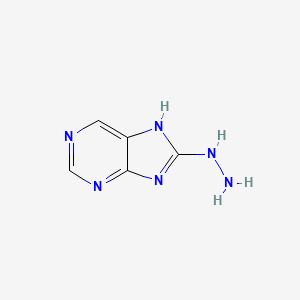


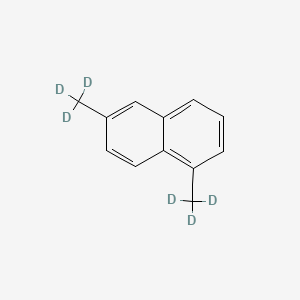
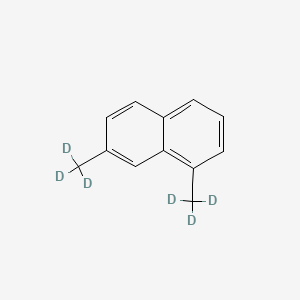
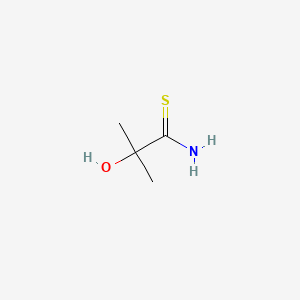
![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)
